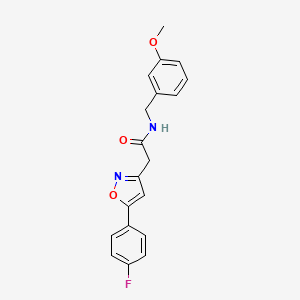
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a highly intricate organic compound that has garnered significant attention in recent scientific research due to its versatile chemical properties and potential applications across multiple domains including medicinal chemistry, organic synthesis, and industrial chemistry. Its structure incorporates a sulfonyl group, a pyrrolidine ring, and a methoxypyridazinyl moiety, making it a remarkable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:
Nucleophilic substitution reactions where the sulfonyl group is introduced.
Cyclization to form the pyrrolidine ring.
Methoxylation of the pyridazinyl ring.
Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the exact synthetic route chosen by researchers, often involving mild to moderate temperature ranges and common organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods include large-scale synthesis using batch reactors.
Flow chemistry techniques can also be applied for continuous synthesis, offering enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, resulting in oxidized derivatives.
Reduction: : Reduction reactions often involve reagents like lithium aluminum hydride, leading to the formation of reduced sulfonyl or pyrrolidine derivatives.
Substitution: : Nucleophilic substitution can occur at the sulfonyl group or on the benzene ring, depending on the conditions and reagents used, such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Typical reagents include base catalysts, oxidizing agents, and reducing agents under varied temperature and pressure conditions.
Major Products
Depending on the reaction type, products may include sulfonyl oxides, reduced pyrrolidine derivatives, or substituted benzene compounds.
Applications De Recherche Scientifique
In Chemistry
Utilized as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Acts as a precursor for the development of novel catalysts and organic materials.
In Biology and Medicine
Investigated for its potential pharmaceutical properties, including as an inhibitor for specific enzymes or as a scaffold for drug design.
Used in biological assays to study cellular responses and enzyme interactions.
In Industry
Applied in the manufacturing of specialty chemicals and materials.
Potential use in the production of agrochemicals and fine chemicals.
Mécanisme D'action
4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The methoxypyridazinyl moiety allows for binding to active sites, while the sulfonyl group provides stability and enhances interaction potency. Pathways involved often include enzyme inhibition or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-((6-Ethoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
4-((3-((6-Hydroxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Uniqueness
The methoxypyridazinyl group in 4-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile provides unique reactivity and stability compared to its ethoxy or hydroxy counterparts, often resulting in different biological activity and chemical reactivity profiles.
By exploring the preparation, reactions, and applications of this compound, we uncover a versatile compound with potential impacts across various fields. Got any more compounds or topics you'd like to delve into?
Propriétés
IUPAC Name |
4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-6-7-16(19-18-15)24-13-8-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-7,13H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECGOOSPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)


![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B2861373.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)



